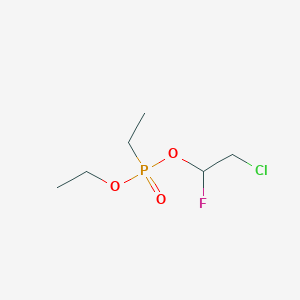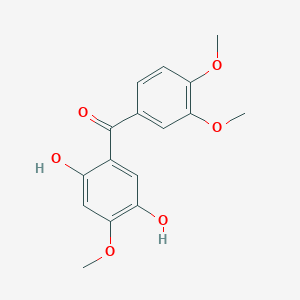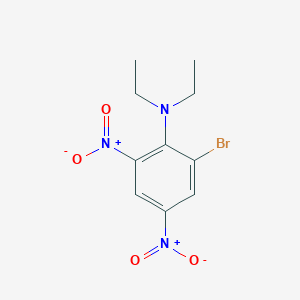
2-Bromo-N,N-diethyl-4,6-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,N-diethyl-4,6-dinitroaniline is a chemical compound that belongs to the class of halogenated and nitrated aromatic amines. It is characterized by the presence of bromine, nitro groups, and an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-4,6-dinitroaniline typically involves the nitration of aniline derivatives followed by bromination. One common method includes the nitration of N,N-diethylaniline to introduce nitro groups at the 4 and 6 positions. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N,N-diethyl-4,6-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of corresponding nitro and brominated products.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of nitro and brominated products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N,N-diethyl-4,6-dinitroaniline has several scientific research applications:
Chemistry: Used as a model compound in studies of nitration and bromination reactions.
Biology: Employed in mutagenicity assays to evaluate the mutagenic potential of chemicals.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-N,N-diethyl-4,6-dinitroaniline involves its interaction with molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to various biological effects, including mutagenicity and cytotoxicity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,6-dinitroaniline
- 4-Bromo-2-nitroaniline
- 2,6-Dibromo-4-nitroaniline
Uniqueness
2-Bromo-N,N-diethyl-4,6-dinitroaniline is unique due to the presence of both bromine and nitro groups, as well as the N,N-diethyl substitution on the aniline moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
63129-99-7 |
|---|---|
Molekularformel |
C10H12BrN3O4 |
Molekulargewicht |
318.12 g/mol |
IUPAC-Name |
2-bromo-N,N-diethyl-4,6-dinitroaniline |
InChI |
InChI=1S/C10H12BrN3O4/c1-3-12(4-2)10-8(11)5-7(13(15)16)6-9(10)14(17)18/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
MPRDYCPNBQIABO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



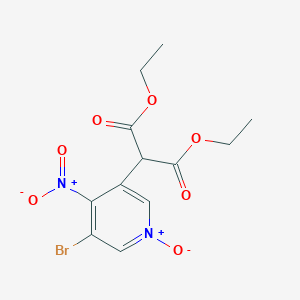
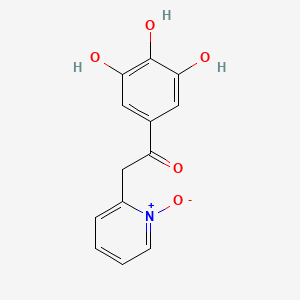
![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)
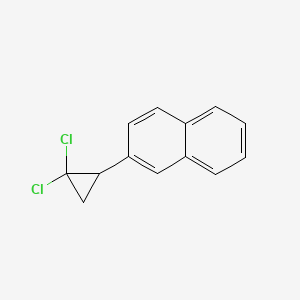
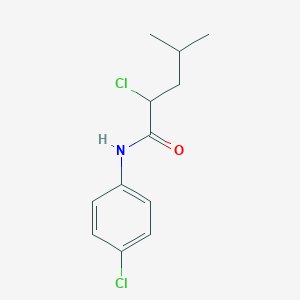
![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)

![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)

